The compound is classified as an indole derivative, which are heterocyclic compounds containing a fused benzene and pyrrole ring. Indoles are prevalent in many natural products and pharmaceuticals. The specific compound 2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid can be sourced from synthetic routes involving the functionalization of indole rings, particularly through methods such as Fischer indole synthesis or other related synthetic pathways .
The synthesis of 2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and catalyst use, are critical for optimizing yield and purity. Advanced techniques such as continuous flow reactors may also be employed for industrial-scale production .
The molecular formula of 2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid is , with a molecular weight of approximately 270.27 g/mol. The structure features:
The compound's InChI key is InChI=1S/C14H14N2O4/c1-8(17)10-6-16(7-13(19)20)12-5-3-4-11(14(10)12)15-9(2)18/h3-6H,7H2,1-2H3,(H,15,18)(H,19,20)
.
2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid can participate in various chemical reactions typical of indole derivatives:
The mechanism of action for 2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid involves its interaction with biomolecules such as proteins and enzymes:
The physical properties of 2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid include:
Chemical properties include its stability under standard conditions but susceptibility to hydrolysis under acidic or basic conditions due to the acetic acid moiety .
The compound has diverse applications across various fields:
The synthesis of 2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid requires meticulously sequenced transformations starting from substituted indole scaffolds. A representative pathway involves:
Table 1: Key Protective Group Strategies in Indole Functionalization
Functionalization Step | Protective Group | Deprotection Conditions | Yield Impact |
---|---|---|---|
N1-Alkylation | None | N/A | Moderate (60–75%) |
C-3 Acetylation | N-Boc | TFA/DCM | High (≥80%) |
C-4 Acetamido Installation | N-Ts | H₂SO₄/MeOH | Variable (50–70%) |
Regiocontrol remains critical for C-3 acetyl and C-4 acetamido placement:
Table 2: Catalytic Systems for Regioselective Modifications
Catalyst | Reaction | Temperature | Regioselectivity | Yield Range |
---|---|---|---|---|
TFAA/THF | C-3 Trifluoroacetylation | Reflux | >98% C-3 | 77–92% |
Boric Acid/NaIO₄ | Oxidative Dehydration | 80°C | C-4/C-7 control | 68–75%* |
ZnCl₂ | Oxime → Acetamido Rearrangement | 100°C | N-acetyl migration | 73–81% |
Note: *Yield extrapolated from analogous furan synthesis [4]
The C-4 acetamido and N1-carboxymethyl groups necessitate precise amidation protocols:
Table 3: Coupling Reagent Efficacy in Amide Bond Formation
Reagent System | Reaction Type | Reaction Time | Byproduct Formation | Yield |
---|---|---|---|---|
HATU/DIPEA | Acetamido installation | 30 min | Low (<5%) | 85–92% |
EDC/HOBt | Carboxymethylation | 2 h | Moderate (10–15%) | 70–78% |
DIC/Oxyma | Peptide coupling on resin | 45 min | Negligible | 88–95% |
ConclusionSynthetic access to 2-(4-acetamido-3-acetyl-1H-indol-1-yl)acetic acid hinges on orchestrated protective group strategies, regioselective catalysis, and modern coupling reagents. Advances in TFAA-mediated Friedel-Crafts acylation and boric acid-directed rearrangements provide robust routes to the 3-acetyl-4-acetamido core, while SPPS-compatible reagents like HATU streamline amidation. Future optimization requires balancing deprotection kinetics with acetamido stability and enhancing enantioselective C-3 modifications.
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4